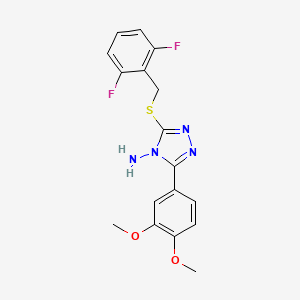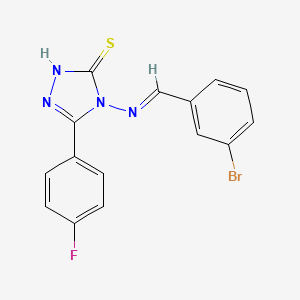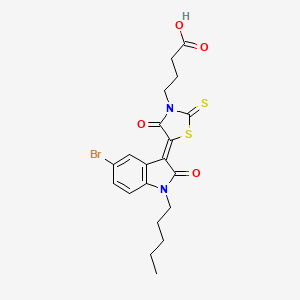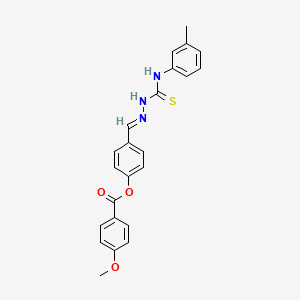
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-(2,5-Dichlorphenyl)furan-2-yl)methylen)-2-morpholinothiazol-4(5H)-on ist eine synthetische organische Verbindung, die zur Klasse der Furanderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Furanrings aus, der mit einer 2,5-Dichlorphenylgruppe und einem Morpholinothiazol-4(5H)-on-Rest substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-((5-(2,5-Dichlorphenyl)furan-2-yl)methylen)-2-morpholinothiazol-4(5H)-on beinhaltet typischerweise die Kondensation von 2,5-Dichlorbenzaldehyd mit Furan-2-carbaldehyd, gefolgt von der Reaktion mit Morpholinothiazol-4(5H)-on. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, und die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Endprodukts verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in ihrer reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-((5-(2,5-Dichlorphenyl)furan-2-yl)methylen)-2-morpholinothiazol-4(5H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dicarbonsäurederivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Amine zu bilden.
Substitution: Halogensubstitutionsreaktionen können an der 2,5-Dichlorphenylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom oder Chlor. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Furan-2,5-dicarbonsäurederivate, Alkohole, Amine und halogenierte Derivate. Diese Produkte können weitere chemische Umwandlungen durchlaufen, um eine Vielzahl nützlicher Verbindungen zu ergeben .
Wissenschaftliche Forschungsanwendungen
5-((5-(2,5-Dichlorphenyl)furan-2-yl)methylen)-2-morpholinothiazol-4(5H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als antibakterielles und antifungizides Mittel.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-((5-(2,5-Dichlorphenyl)furan-2-yl)methylen)-2-morpholinothiazol-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann es als Inhibitor bakterieller Enzyme wirken und somit eine antibakterielle Aktivität zeigen .
Wirkmechanismus
The mechanism of action of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(2,5-Dichlorphenyl)furan-2-carbonsäure
- 5-(2-Chlorphenyl)furan-2-carbonsäure
- 5-(3-Chlorphenyl)furan-2-carbonsäure
Einzigartigkeit
Was 5-((5-(2,5-Dichlorphenyl)furan-2-yl)methylen)-2-morpholinothiazol-4(5H)-on von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus einem Furanring mit einem Morpholinothiazol-4(5H)-on-Rest. Diese strukturelle Besonderheit verleiht ihm einzigartige chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
332109-72-5 |
|---|---|
Molekularformel |
C18H14Cl2N2O3S |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-11-1-3-14(20)13(9-11)15-4-2-12(25-15)10-16-17(23)21-18(26-16)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2/b16-10+ |
InChI-Schlüssel |
BYPQOYBYXSDEEV-MHWRWJLKSA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2 |
Kanonische SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12024931.png)


![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)

![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)


![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024996.png)
![[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate](/img/structure/B12025003.png)

